

# Elucidation of 2-Methyl-6-nitroquinolin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-amine

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-methyl-6-nitroquinolin-4-amine** (CAS Number: 99185-71-4). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogues. It serves as a foundational resource for researchers aiming to synthesize and characterize this molecule, providing detailed hypothetical experimental protocols and data interpretation guidelines.

## Chemical Structure and Properties

**2-Methyl-6-nitroquinolin-4-amine** is a heterocyclic aromatic compound with the molecular formula  $C_{10}H_9N_3O_2$  and a molecular weight of 203.20 g/mol <sup>[1]</sup>. The structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at position 2, a nitro group at position 6, and an amine group at position 4.

Table 1: Physicochemical Properties of **2-Methyl-6-nitroquinolin-4-amine**

Property	Value	Source/Method
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	Supplier Data[1]
Molecular Weight	203.20 g/mol	Calculated
CAS Number	99185-71-4	Supplier Data[1]
Predicted LogP	2.1 - 2.5	Cheminformatics Tools
Predicted pKa	3.5 - 4.5 (most basic)	Cheminformatics Tools

## Proposed Synthesis

A plausible synthetic route for **2-methyl-6-nitroquinolin-4-amine** involves a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction on a suitable 4-haloquinoline precursor. This strategy is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[2] The proposed multi-step synthesis is outlined below.

### Synthesis of 2-Methyl-6-nitroquinolin-4(1H)-one

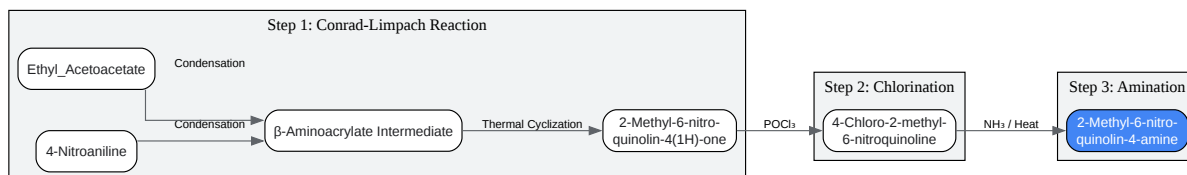
The synthesis can commence with the Conrad-Limpach reaction, where 4-nitroaniline is reacted with ethyl acetoacetate to form an intermediate  $\beta$ -aminoacrylate, which is then cyclized at high temperature to yield 2-methyl-6-nitroquinolin-4(1H)-one.

### Chlorination to 4-Chloro-2-methyl-6-nitroquinoline

The quinolone from the previous step can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>), often in the presence of a base like N,N-dimethylaniline.[3]

### Amination to 2-Methyl-6-nitroquinolin-4-amine

The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This can be achieved by heating 4-chloro-2-methyl-6-nitroquinoline with a source of ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide, in a sealed vessel.



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Proposed synthetic pathway for **2-Methyl-6-nitroquinolin-4-amine**.

## Structural Elucidation: Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **2-methyl-6-nitroquinolin-4-amine**, which are essential for its characterization. These predictions are based on the analysis of related compounds and general spectroscopic principles.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Methyl-6-nitroquinolin-4-amine** (in  $\text{DMSO-d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~2.50	s	3H	C2-CH <sub>3</sub>	Singlet due to no adjacent protons.
~6.50	s	1H	H3	Singlet, downfield shift due to adjacent nitrogen and aromatic ring.
~7.50	d	1H	H5	Doublet, coupled to H7.
~8.20	dd	1H	H7	Doublet of doublets, coupled to H5 and H8.
~8.80	d	1H	H8	Doublet, coupled to H7.
~7.00	br s	2H	C4-NH <sub>2</sub>	Broad singlet, chemical shift can vary with concentration and temperature.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **2-Methyl-6-nitroquinolin-4-amine** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Notes
~25	C2-CH <sub>3</sub>	Aliphatic carbon.
~100	C3	Shielded by the amino group.
~118	C4a	Quaternary carbon.
~120	C8	Aromatic CH.
~125	C5	Aromatic CH.
~128	C7	Aromatic CH, deshielded by the nitro group.
~145	C6	Aromatic C-NO <sub>2</sub> , strongly deshielded.
~148	C8a	Quaternary carbon.
~155	C4	Aromatic C-NH <sub>2</sub> , deshielded by nitrogen.
~160	C2	Aromatic C-CH <sub>3</sub> , deshielded by nitrogen.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **2-Methyl-6-nitroquinolin-4-amine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch (methyl)
1650 - 1580	Strong	N-H bend (primary amine)
1620 - 1580	Medium	C=C and C=N stretch (quinoline ring)
1550 - 1490	Strong, Asymmetric	N-O stretch (nitro group)
1360 - 1300	Strong, Symmetric	N-O stretch (nitro group)
1335 - 1250	Strong	Aromatic C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for **2-Methyl-6-nitroquinolin-4-amine**

m/z	Ion	Notes
203	[M] <sup>+</sup>	Molecular ion peak.
186	[M-NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia.
173	[M-NO] <sup>+</sup>	Loss of nitric oxide.
157	[M-NO <sub>2</sub> ] <sup>+</sup>	Loss of nitro group.
129	[M-NO <sub>2</sub> - HCN] <sup>+</sup>	Subsequent loss of hydrogen cyanide from the pyridine ring.

## Experimental Protocols

### General Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines typically involves the reaction of a 4-chloroquinoline with an amine.[4] For the synthesis of **2-methyl-6-nitroquinolin-4-amine**, 4-chloro-2-methyl-6-nitroquinoline would be reacted with an ammonia source.

Protocol:

- In a sealed pressure vessel, dissolve 1.0 equivalent of 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent such as ethanol or n-butanol.
- Add an excess of a saturated solution of ammonia in the chosen solvent.
- Seal the vessel and heat the reaction mixture at 120-150 °C for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Neutralize the residue with an aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

## NMR Sample Preparation

Protocol:

- Dissolve approximately 5-10 mg of the purified **2-methyl-6-nitroquinolin-4-amine** in 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

## IR Sample Preparation (ATR)

Protocol:

- Place a small amount of the solid purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the infrared spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry Sample Preparation (ESI)

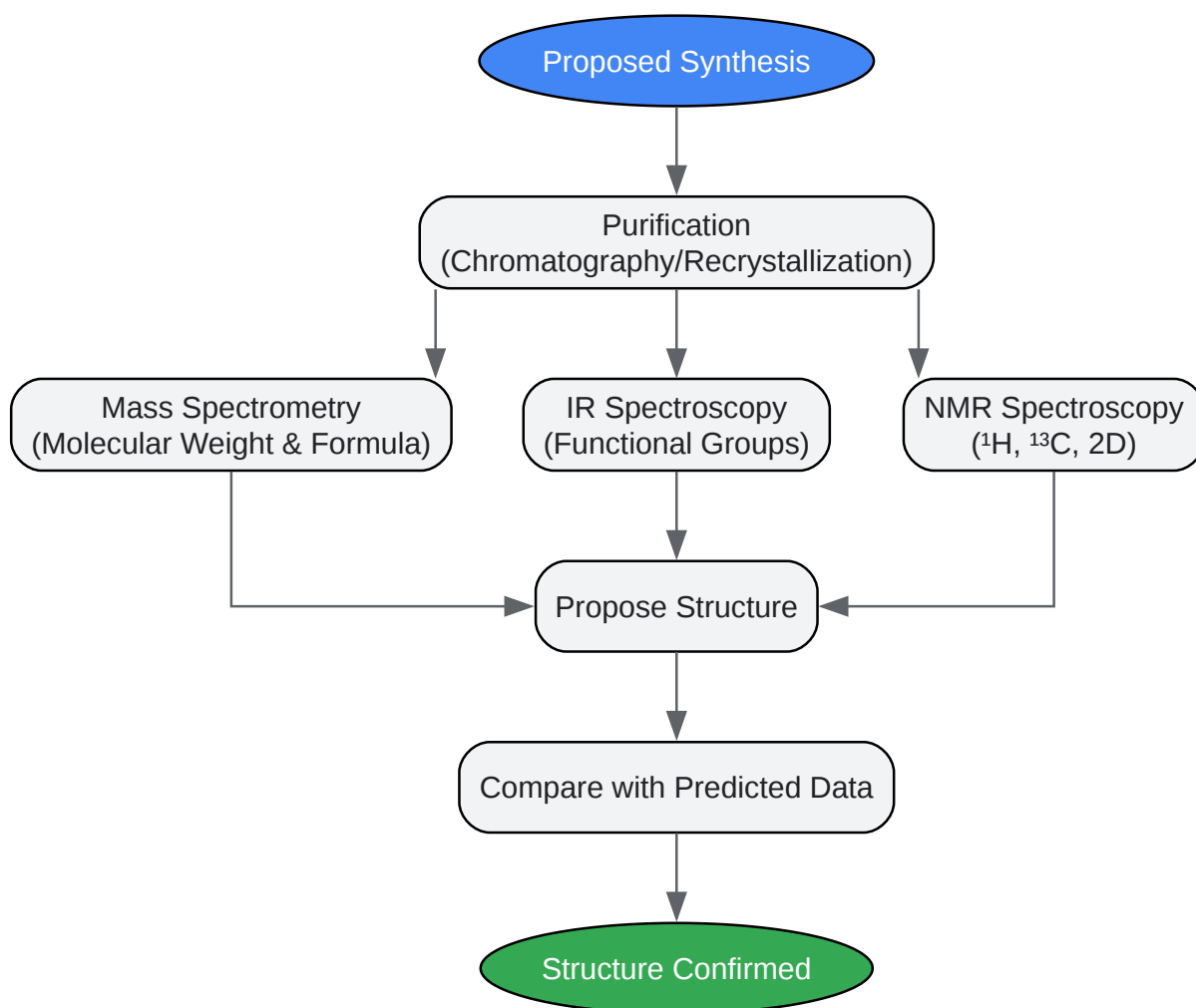
Protocol:

- Prepare a dilute solution of the purified sample (approximately  $1\text{ }\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
- Acquire the mass spectrum in positive ion mode.

## Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of a novel compound like **2-methyl-6-nitroquinolin-4-amine**.





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Logical workflow for the synthesis and structural elucidation.

## Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of **2-methyl-6-nitroquinolin-4-amine**. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided protocols for synthesis and characterization are based on established methodologies for similar compounds. Successful synthesis and subsequent spectroscopic analysis, when compared with the predicted data herein, should allow for the unambiguous confirmation of the structure of **2-methyl-6-nitroquinolin-4-amine**.

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